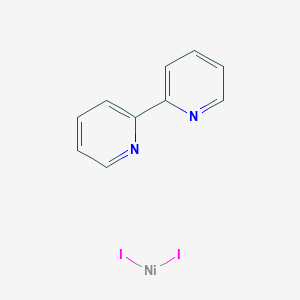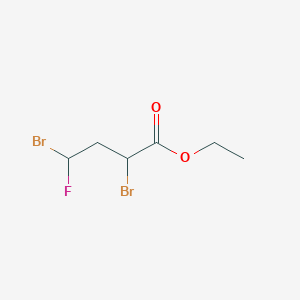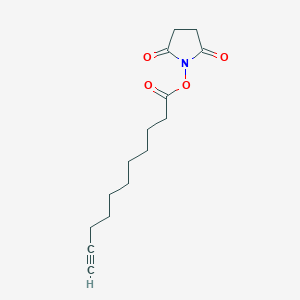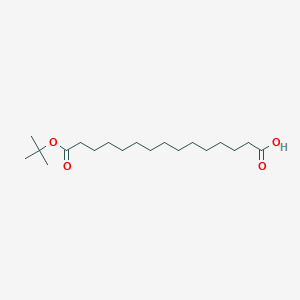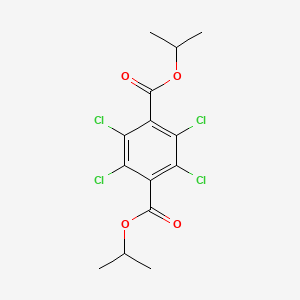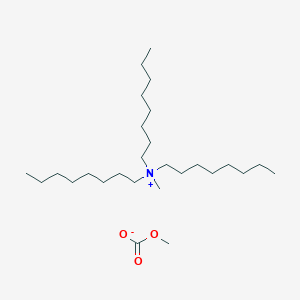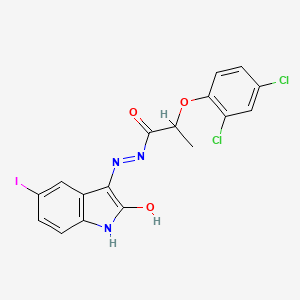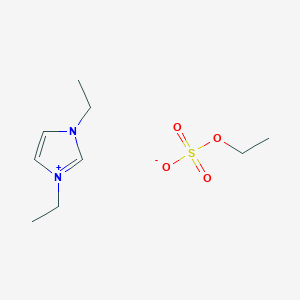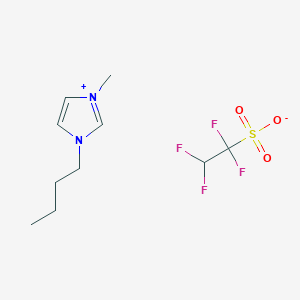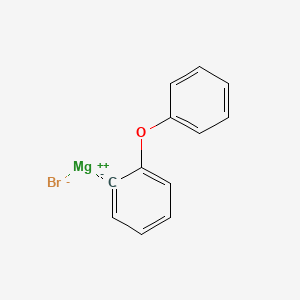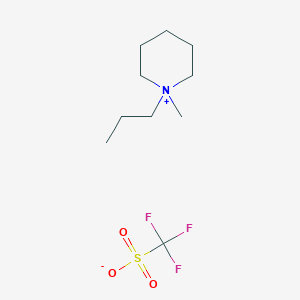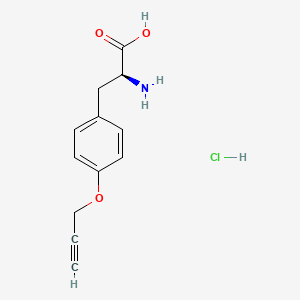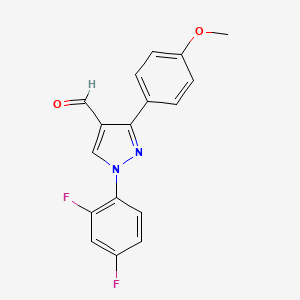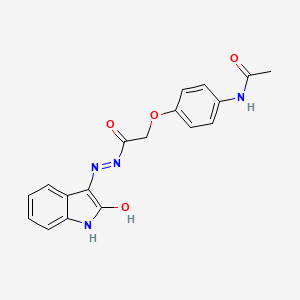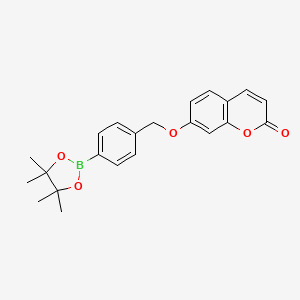
7-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-2H-chromen-2-one is a complex organic compound that features a chromenone core structure with a benzyl ether linkage and a boronate ester group
作用机制
Target of Action
Similar compounds with a tetramethyl-1,3,2-dioxaborolane group are known to be used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that CBBE might interact with similar targets.
Mode of Action
The mode of action of CBBE involves its interaction with its targets, leading to changes in the molecular structure. The tetramethyl-1,3,2-dioxaborolane group in CBBE is known to participate in borylation reactions . In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This reaction changes the molecular structure of the target compound, potentially altering its properties and functions.
Biochemical Pathways
For instance, the formation of pinacol benzyl boronate can lead to changes in the properties of the target compound, which can, in turn, affect its interactions with other molecules and its role in biochemical pathways .
Pharmacokinetics
The properties of similar compounds suggest that cbbe might have good bioavailability due to the presence of the tetramethyl-1,3,2-dioxaborolane group .
Result of Action
The molecular and cellular effects of CBBE’s action depend on its targets and the changes it induces in them. The borylation reaction it participates in can lead to the formation of new compounds with altered properties . These new compounds can have various effects at the molecular and cellular levels, depending on their properties and the biochemical pathways they are involved in.
Action Environment
The action, efficacy, and stability of CBBE can be influenced by various environmental factors. For instance, the borylation reaction it participates in requires the presence of a palladium catalyst . Therefore, the presence and concentration of this catalyst in the environment can affect the action and efficacy of CBBE. Additionally, factors such as temperature, pH, and the presence of other molecules can also influence its stability and action.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Benzylation: The hydroxyl group of the chromenone is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Boronate Ester Formation: The final step involves the formation of the boronate ester by reacting the benzylated chromenone with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl ether linkage, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the chromenone core, potentially converting it to dihydrochromenone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura reactions, with bases such as potassium carbonate or cesium carbonate.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various aryl or vinyl-substituted chromenone derivatives.
科学研究应用
Chemistry
Catalysis: The boronate ester group makes this compound useful in cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine
Drug Development: The chromenone core is a common scaffold in medicinal chemistry, and modifications with boronate esters can lead to new drug candidates with potential therapeutic effects.
Biological Probes: The compound can be used as a fluorescent probe in biological imaging due to its chromenone core.
Industry
Polymer Chemistry: The compound can be incorporated into polymers to impart specific properties such as fluorescence or enhanced mechanical strength.
相似化合物的比较
Similar Compounds
- 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Uniqueness
The uniqueness of 7-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-2H-chromen-2-one lies in its combination of a chromenone core with a boronate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
属性
IUPAC Name |
7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BO5/c1-21(2)22(3,4)28-23(27-21)17-9-5-15(6-10-17)14-25-18-11-7-16-8-12-20(24)26-19(16)13-18/h5-13H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMPDMYMLBBGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC4=C(C=C3)C=CC(=O)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
